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[1-(3-Chlorophenyl)propyl]

(methyl)amine

CAS No.: 953729-66-3

Cat. No.: B13898572

Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-

Chlorophenyl)propylamine

Introduction
1-(3-Chlorophenyl)propylamine is a substituted phenethylamine derivative, a structural motif of

significant interest in medicinal chemistry and drug development. The physicochemical

properties of such a molecule are the bedrock upon which its entire pharmacological profile is

built. These fundamental characteristics—including solubility, acidity, and lipophilicity—govern

the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately

determining its bioavailability, efficacy, and potential for therapeutic application.

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-(3-Chlorophenyl)propylamine. It is designed for researchers, scientists, and

drug development professionals, offering not only a compilation of available data but also

detailed, field-proven experimental protocols for their determination. By explaining the causality

behind experimental choices and grounding all information in authoritative sources, this
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document serves as a practical and reliable resource for the scientific community. Based on its

structural features, this compound is hypothesized to interact with the central nervous system,

potentially as a monoamine reuptake inhibitor.[1]

Core Physicochemical & Predicted ADME Properties
A molecule's journey through the body is dictated by its inherent physical and chemical nature.

The following table summarizes the key properties of 1-(3-Chlorophenyl)propylamine. It is

important to note that while some data are derived from public databases, specific

experimental values for this compound are not extensively published. Therefore, some values

are based on predictions from validated in silico models or data from structurally analogous

compounds.

Property Value / Predicted Value Data Source

Molecular Formula C₉H₁₂ClN PubChem

Molecular Weight 169.65 g/mol PubChem[2]

Boiling Point
~220-221°C (for 3-

Phenylpropylamine)
Fisher Scientific[3]

Aqueous Solubility Moderately Soluble (Predicted) SwissADME[4]

pKa (Strongest Basic)
~9.9 (Predicted for similar

amine)
ADMETlab 2.0[4]

LogP (Octanol/Water) ~2.2-2.9 (Predicted) XLogP3[2], SwissADME[4]

Blood-Brain Barrier Permeant (Predicted) SwissADME[4]

GI Absorption High (Predicted) SwissADME[4]

Experimental Determination of Physicochemical
Properties
The validation of predicted properties through rigorous experimentation is a cornerstone of

drug development. The following sections detail robust, standard protocols for determining the

key physicochemical parameters of 1-(3-Chlorophenyl)propylamine.
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Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids

typically exhibit a sharp melting range of 1-2°C, whereas impurities depress and broaden this

range.[5]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

Rationale: This method provides an accurate and reproducible measurement of the melting

range by ensuring slow, controlled heating, which allows the sample and the thermometer to

remain in thermal equilibrium.

Methodology:

Sample Preparation: A small amount of the crystalline 1-(3-Chlorophenyl)propylamine is

finely crushed into a powder. The open end of a glass capillary tube is jabbed into the

powder to load a 2-3 mm column of the sample.[6][7] The tube is then inverted and tapped

gently, or dropped through a long glass tube, to tightly pack the sample at the sealed end.

[5][7]

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a

preliminary "fast run" is conducted by heating the sample at a rate of 5-10°C per minute to

establish a rough estimate.[6][7] A fresh sample must be used for the subsequent accurate

determination.[7]

Accurate Determination: The apparatus is allowed to cool to at least 20°C below the

estimated melting point. A fresh, packed capillary tube is inserted into the heating block.[6]

The sample is heated rapidly to about 20°C below the expected melting point, after which

the heating rate is reduced significantly to approximately 1-2°C per minute.[6]

Data Recording: Two temperatures are recorded: T1, the temperature at which the first

droplet of liquid appears, and T2, the temperature at which the last solid crystal liquefies.

The melting point is reported as the range T1-T2.[6]
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The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding

atmospheric pressure, is a fundamental physical constant for liquids.[8] For small sample

quantities, a micro boiling point determination is the preferred method.

Protocol: Micro Boiling Point Determination using a Thiele Tube

Rationale: This technique is ideal for small sample volumes and relies on trapping the

compound's vapor in an inverted capillary tube. The boiling point is identified as the

temperature at which the external atmospheric pressure and the internal vapor pressure are

in equilibrium.[9]

Methodology:

Apparatus Setup: Approximately 0.5 mL of 1-(3-Chlorophenyl)propylamine is placed into a

small test tube (e.g., a Durham tube). A capillary tube, sealed at one end, is placed inside

the test tube with its open end down.[9]

The test tube assembly is attached to a thermometer using a rubber band, ensuring the

sample is level with the thermometer bulb.[9]

The entire assembly is placed in a Thiele tube containing a high-boiling mineral oil,

ensuring the rubber band remains above the oil level.[10]

Heating: The side arm of the Thiele tube is gently heated with a microburner. This design

ensures uniform heating of the oil bath via convection currents.[10]

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted

capillary as trapped air and then the compound's vapor escape.[9] Heating should

continue until a continuous and rapid stream of bubbles is observed.

Data Recording: The heat source is removed. As the apparatus cools, the stream of

bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn

back into the capillary tube is the boiling point.[9][10]

Aqueous Solubility Determination
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Thermodynamic solubility is a critical parameter that influences a drug's dissolution rate and

subsequent absorption. The shake-flask method is the universally recognized gold-standard for

its determination due to its direct measurement of the compound in a saturated solution at

equilibrium.[11][12][13]

Protocol: Shake-Flask Equilibrium Solubility Method

Rationale: This method ensures that a true equilibrium is reached between the undissolved

solid and the dissolved solute, providing the most accurate and thermodynamically relevant

solubility value. The choice of buffer (e.g., phosphate-buffered saline, PBS) and temperature

(e.g., 37°C) is critical for mimicking physiological conditions.[12][14]

Methodology:

Preparation: An excess amount of solid 1-(3-Chlorophenyl)propylamine is added to a

sealed vial containing a known volume of a relevant aqueous buffer (e.g., PBS, pH 7.4).

"Excess" ensures that a solid phase remains after equilibrium is achieved.[11]

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25°C or

37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

[12]

Phase Separation: After agitation, the sample is allowed to stand to permit the settling of

undissolved solid. The supernatant is then carefully removed and clarified by

centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm

PTFE) to remove all particulate matter.[11][12]

Quantification: The concentration of the dissolved compound in the clear filtrate is

accurately determined using a validated analytical method, most commonly High-

Performance Liquid Chromatography (HPLC) with UV detection, by comparing the

response to a standard curve of known concentrations.[11][14]

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified

pH and temperature.
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Caption: Hypothesized mechanism of monoamine transporter inhibition.

Conclusion
The in silico profiling and structural analysis of 1-(3-Chlorophenyl)propylamine suggest it is a

compound with potential for central nervous system activity. Its fundamental physicochemical

properties are the critical determinants of its behavior in biological systems. This guide has

provided a framework for understanding these properties and has detailed robust, validated

experimental protocols for their measurement. The rigorous application of these methodologies

is essential for any further investigation into the pharmacological potential of this and other

novel chemical entities, ensuring a solid foundation for successful drug discovery and

development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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